JNJ-46778212

Beschreibung

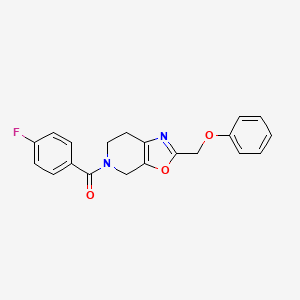

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZLMKNNIUSREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-46778212: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGlu5 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46778212, also identified as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Developed as a potential therapeutic for schizophrenia, its mechanism of action is distinguished by a phenomenon known as "stimulus bias" or "biased agonism." This technical guide provides an in-depth analysis of the core mechanism of action of this compound on mGlu5 receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound and its Target: The mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is implicated in a variety of physiological processes, including synaptic plasticity, learning, and memory. Dysfunction of the mGlu5 receptor has been linked to several neurological and psychiatric disorders, including schizophrenia.

This compound is a novel compound that does not directly activate the mGlu5 receptor but rather enhances its response to the endogenous agonist, glutamate. This positive allosteric modulation offers a more nuanced approach to receptor modulation compared to direct agonists, as it preserves the temporal and spatial dynamics of natural glutamatergic signaling. A key feature of this compound is its stimulus-biased signaling, which is a central focus of this guide.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency, binding affinity, and efficacy in preclinical models.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay System | Reference |

| EC50 (Potentiation) | 260 nM | Calcium mobilization in HEK293 cells expressing human mGlu5 (in the presence of an EC20 concentration of glutamate) | [1] |

| Maximal Potentiation | 84% of the maximal glutamate response | Calcium mobilization in HEK293 cells expressing human mGlu5 | [1] |

| Glutamate CRC Shift | ~10-fold leftward shift | Calcium mobilization in HEK293 cells expressing human mGlu5 (at 10 µM this compound) | [1] |

| IC50 (Radioligand Displacement) | 4.37 µM | Displacement of [3H]-mPEPy in membranes from HEK293 cells expressing human mGlu5 | [1] |

Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Psychosis

| Preclinical Model | Endpoint | MED (Minimum Effective Dose) | ED50 | Maximal Effect | Reference |

| Amphetamine-Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | 10 mg/kg, p.o. | 23 mg/kg, p.o. | ~78% reversal at 100 mg/kg, p.o. | [1] |

| Conditioned Avoidance Responding (Rat) | Inhibition of avoidance response | - | 65 mg/kg, p.o. | - |

Mechanism of Action: Stimulus-Biased Positive Allosteric Modulation

The core of this compound's mechanism of action lies in its ability to selectively potentiate certain downstream signaling pathways of the mGlu5 receptor while not affecting others. This "stimulus bias" is a critical feature that distinguishes it from other mGlu5 PAMs and is thought to contribute to its favorable therapeutic window.

Potentiation of Gαq-Mediated Signaling

This compound robustly enhances the canonical Gαq-mediated signaling pathway upon glutamate binding to the mGlu5 receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This potentiation of Gαq signaling is believed to be responsible for some of the therapeutic effects of this compound.

Lack of Potentiation of NMDA Receptor Currents

A defining characteristic of this compound's stimulus bias is its lack of potentiation of mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents. While mGlu5 activation can typically enhance NMDA receptor function, this compound does not amplify this effect. This is significant because over-potentiation of NMDA receptor function has been linked to potential excitotoxicity and seizure liability. The dissociation of Gαq-mediated signaling from NMDA receptor modulation is a key aspect of this compound's unique pharmacological profile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow.

Caption: mGlu5 signaling cascade potentiated by this compound.

Caption: Workflow for assessing mGlu5 potentiation via calcium mobilization.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of this compound, based on the supplementary information of Conde-Ceide et al., 2015.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and maximal potentiation of this compound on the mGlu5 receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to attach overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Preparation: this compound is serially diluted in buffer to create a concentration range.

-

Assay Procedure:

-

The dye solution is removed, and cells are washed with buffer.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

This compound (or vehicle) is added to the wells, and the fluorescence is monitored.

-

After a short incubation, an EC20 concentration of glutamate is added to the wells.

-

Fluorescence is continuously measured to detect changes in intracellular calcium concentration.

-

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are normalized to the response of a maximal glutamate concentration and fitted to a four-parameter logistic equation to determine the EC50 and maximal potentiation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the mGlu5 receptor at the MPEP allosteric site.

-

Membrane Preparation: Membranes are prepared from HEK293 cells expressing the human mGlu5 receptor. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Components:

-

Radioligand: [3H]-MPEPy (a high-affinity radioligand for the MPEP binding site).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known MPEP site ligand (e.g., unlabeled MPEP).

-

-

Incubation: The membrane preparation, radioligand, and test compound (or control) are incubated together in a 96-well plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with cold assay buffer, dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the concentration of this compound. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This preclinical model is used to assess the antipsychotic-like potential of this compound.

-

Animals: Adult male Sprague-Dawley rats are used. They are habituated to the testing environment before the experiment.

-

Drug Administration:

-

This compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses.

-

A control group receives the vehicle only.

-

-

Behavioral Testing:

-

After a specified pretreatment time (e.g., 60 minutes), the rats are placed in open-field activity chambers.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a habituation period.

-

Amphetamine (a psychostimulant that induces hyperlocomotion) is administered subcutaneously (s.c.).

-

Locomotor activity is then recorded for a subsequent period (e.g., 90 minutes).

-

-

Data Analysis: The total locomotor activity during the post-amphetamine period is calculated for each animal. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group. A dose-response curve is generated to determine the ED50.

Conclusion

This compound represents a significant advancement in the development of mGlu5 positive allosteric modulators. Its defining feature is its stimulus-biased mechanism of action, characterized by the potentiation of Gαq-mediated signaling without the concomitant enhancement of NMDA receptor function. This unique pharmacological profile is thought to underlie its robust efficacy in preclinical models of psychosis while potentially mitigating the risk of excitotoxicity-related side effects. The data and methodologies presented in this technical guide provide a comprehensive overview of the core mechanism of action of this compound, offering a valuable resource for the scientific community engaged in the pursuit of novel therapeutics for schizophrenia and other CNS disorders.

References

A Technical Deep Dive into the mGlu5 Allosteric Binding Site of JNJ-46778212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of JNJ-46778212, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). We will delve into the specific binding site, quantitative pharmacological data, detailed experimental methodologies, and the downstream signaling pathways modulated by this compound.

The Allosteric Binding Site of this compound on mGlu5

This compound (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator of the mGlu5 receptor.[1] It exerts its effects by binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, a site topographically distinct from the orthosteric binding site for the endogenous ligand, glutamate.

Specifically, this compound binds to the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric site.[1] This has been confirmed through radioligand binding studies demonstrating the ability of this compound to fully displace the MPEP-site radioligand [³H]-mPEPy.[1]

While direct mutagenesis or co-crystallography studies detailing the precise amino acid interactions of this compound with the mGlu5 receptor are not extensively available in the public domain, significant insights can be drawn from studies on the MPEP binding pocket. This common allosteric site is known to be a crucial hub for a variety of mGlu5 allosteric modulators. Mutagenesis and computational modeling studies have identified several key amino acid residues that are critical for the binding and function of ligands that target this site. These key residues are located within transmembrane helices 3, 5, 6, and 7 and include:

These residues likely form a hydrophobic pocket that accommodates the phenoxymethyl and aryl methanone moieties of this compound, facilitating its positive allosteric modulatory effects.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay System | Reference |

| EC₅₀ (Potentiation) | 260 nM | Calcium mobilization assay in HEK293 cells expressing human mGlu5 (in the presence of an EC₂₀ concentration of glutamate) | |

| Maximal Potentiation (% Glu Max) | 84% | Calcium mobilization assay in HEK293 cells expressing human mGlu5 | |

| IC₅₀ (Binding Affinity) | 4.37 µM | [³H]-mPEPy displacement binding assay in human mGlu5 expressing cells | |

| Fold Shift of Glutamate CRC | ~10-fold | Calcium mobilization assay in HEK293 cells expressing human mGlu5 (at 10 µM this compound) |

Experimental Protocols

To ensure the reproducibility and understanding of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay ([³H]-mPEPy Displacement)

This assay is designed to determine the binding affinity of a test compound to the MPEP allosteric site on the mGlu5 receptor by measuring its ability to displace a specific radioligand.

Experimental Workflow:

Calcium Mobilization Assay

This functional assay measures the ability of a PAM to potentiate the intracellular calcium release mediated by mGlu5 activation in the presence of an agonist like glutamate.

Experimental Workflow:

References

- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of JNJ-46778212 (VU0409551): A Guide for Drug Development Professionals

An In-depth Analysis of a Promising mGlu₅ Positive Allosteric Modulator for Schizophrenia

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu₅). This compound emerged from a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) as a clinical candidate for the treatment of schizophrenia.[1][2] This technical guide provides a detailed overview of the structure-activity relationship (SAR) of the (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanone series that led to the discovery of this compound, offering valuable insights for researchers and drug development professionals in the field of neuroscience.

Core Structure and Initial Optimization

The journey to this compound began with the optimization of high-throughput screening hits, leading to a novel series of compounds. The core scaffold consists of a (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanone framework. Initial efforts focused on exploring the "Eastern" and "Western" regions of the molecule to improve potency, metabolic stability, and pharmacokinetic properties.[1]

A significant breakthrough was the identification of a benzyloxy linker in the Western region by Janssen, which enhanced metabolic stability.[1] Concurrently, the VCNDD explored the Eastern SAR, initially retaining a phenylacetylene moiety.[1] The subsequent hybridization of these research streams was pivotal to the development of the clinical candidate.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for key analogs in the series, highlighting the impact of substitutions on mGlu₅ PAM activity.

Table 1: SAR of the Aryl Moiety (Eastern Region)

| Compound | Aryl Substitution | mGlu₅ EC₅₀ (nM) | Efficacy (% Glu Max) | Fold-Shift |

| 17a (this compound) | 4-fluorophenyl | 260 | 84 | ~10 |

| 4b | 3-fluorophenyl | 240 | 78 | 13 |

| 4c | 4-fluorophenyl | >1000 | - | - |

| 4d | 3,4-difluorophenyl | - | <50 | - |

Data sourced from Conde-Ceide et al., 2015 and Duggan et al., 2016.

The data clearly indicates a strong preference for fluorine substitution on the phenyl ring. A 3-fluoro substitution (4b) was found to be optimal for potency and efficacy. While the 4-fluoro analog (17a, the clinical candidate) showed robust activity, moving the fluorine to the 4-position (4c) or adding a second fluorine (4d) resulted in a significant loss of potency and/or efficacy.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the MPEP binding site of the mGlu₅ receptor. Its mechanism is characterized by a potentiation of the receptor's response to the endogenous ligand, glutamate. A key finding for this series is the concept of "stimulus bias." this compound demonstrates robust efficacy in preclinical models of schizophrenia without directly potentiating NMDA receptor modulation, a feature that was previously linked to neurotoxicity concerns with other mGlu₅ PAMs. This biased signaling, selectively potentiating Gαq-mediated pathways, is believed to contribute to its improved therapeutic window.

Experimental Protocols

A summary of the key experimental methodologies used in the evaluation of the this compound series is provided below.

In Vitro mGlu₅ PAM Potency Assay

-

Cell Line: A stable cell line co-expressing human mGlu₅ and Gαqi5.

-

Method: A fluorometric imaging plate reader (FLIPR) assay was used to measure changes in intracellular calcium levels.

-

Protocol:

-

Cells are plated in 384-well plates.

-

Compounds are added at various concentrations.

-

After a pre-incubation period, an EC₂₀ concentration of glutamate is added.

-

The resulting calcium mobilization is measured.

-

Data is normalized to the maximal response induced by a saturating concentration of glutamate to determine EC₅₀ and % Efficacy.

-

In Vivo Models for Schizophrenia

This compound was evaluated in multiple preclinical models relevant to the different symptom domains of schizophrenia. One pivotal model mentioned is the amphetamine-induced hyperlocomotion (AHL) model, which is a common assay for assessing antipsychotic-like activity. The compound demonstrated robust efficacy in these models.

Pharmacokinetics and Drug-like Properties

A critical aspect of the optimization campaign was to develop a compound with favorable drug metabolism and pharmacokinetic (DMPK) properties suitable for oral administration. This compound was found to be brain penetrant and orally available. The optimization efforts successfully addressed metabolic liabilities observed in earlier analogs.

Conclusion

The discovery of this compound (VU0409551) is a testament to a successful industry-academic collaboration that leveraged deep expertise in medicinal chemistry, pharmacology, and basic science. The SAR campaign for the (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanone series effectively navigated the challenges of potency, selectivity, and pharmacokinetics. The identification of a biased mGlu₅ PAM that avoids direct potentiation of NMDA receptor currents represents a significant advancement in the pursuit of safer and more effective treatments for schizophrenia. While the progression of this specific candidate was paused due to findings in chronic high-dose toxicology studies, the wealth of SAR data and the underlying biological principles provide a valuable foundation for the continued development of next-generation mGlu₅ modulators.

References

- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of JNJ-46778212 as an mGlu5 PAM

An In-depth Technical Guide to the Pharmacological Profile of JNJ-46778212, a Positive Allosteric Modulator of mGlu5

Introduction

This compound (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2][3] Developed through a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), it was identified as a clinical candidate for the treatment of schizophrenia.[1][4] This document provides a detailed overview of its pharmacological properties, experimental methodologies, and the signaling pathways it modulates.

Pharmacological Profile

This compound enhances the receptor's response to the endogenous ligand, glutamate, without possessing intrinsic agonist activity on its own in key assays. Its mechanism of action is centered on binding to an allosteric site, specifically the same site as the well-characterized mGlu5 antagonist MPEP, thereby potentiating the effects of glutamate.

In Vitro Potency and Selectivity

The compound demonstrates robust potency in potentiating glutamate-induced calcium mobilization in cell lines expressing the human mGlu5 receptor. It is highly selective for mGlu5 over other mGlu receptor subtypes.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Species | Value | Description |

|---|---|---|---|

| EC50 | Human | 260 nM | Potency for potentiating an EC20 concentration of glutamate. |

| EC50 | Rat | 235 nM | Potency for potentiating an EC20 concentration of glutamate. |

| % Glu Max | Human | 84% | Efficacy relative to the maximal response induced by glutamate. |

| Glutamate CRC Shift | Human | ~10-fold | Leftward shift of the glutamate concentration-response curve at 10 µM. |

| Binding Affinity (IC50) | Human | 4.37 µM | Displacement of [3H]-mPEPy, confirming binding to the MPEP allosteric site. |

| Selectivity | Human | Highly Selective | No significant activity observed at mGlu1–4, 6–8 receptors at a concentration of 10 µM. |

Signaling Pathways

Activation of the mGlu5 receptor, a G-protein coupled receptor (GPCR), primarily initiates a canonical signaling cascade through coupling with Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to mGlu5's role in synaptic plasticity. Beyond this primary pathway, mGlu5 activation can also lead to the phosphorylation of ERK1/2 and subsequent activation of transcription factors like Elk-1, influencing gene expression.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

The primary method for characterizing the potency and efficacy of this compound is the calcium mobilization assay. This assay quantifies the increase in intracellular calcium following receptor activation.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat mGlu5 receptor are typically used.

-

Protocol Outline:

-

Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: this compound, at varying concentrations, is added to the cells. In the absence of glutamate, a pure PAM like this compound should not elicit a calcium signal.

-

Glutamate Challenge: A sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.

-

Signal Detection: A fluorescence plate reader (e.g., FLIPR) measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: The fluorescence signal is used to calculate EC50 (potency) and maximal response (efficacy) values.

-

In Vivo: Amphetamine-Induced Hyperlocomotion (AHL) Model

To assess antipsychotic-like efficacy, the amphetamine-induced hyperlocomotion (AHL) model in rats is frequently used. This model is based on the principle that psychostimulants like amphetamine induce dopamine release, leading to hyperactive behavior that can be attenuated by antipsychotic drugs. This compound demonstrated a dose-dependent reversal of this hyperlocomotion, with a minimum effective dose of 3 mg/kg (p.o.).

Pharmacokinetics and In Vivo Efficacy

This compound possesses a favorable drug metabolism and pharmacokinetics (DMPK) profile, demonstrating good oral bioavailability across multiple species.

Table 2: Preclinical Pharmacokinetic and Efficacy Data for this compound

| Parameter | Species | Value | Notes |

|---|---|---|---|

| Oral Bioavailability (%F) | Rat | > 40% | Demonstrates good absorption after oral dosing. |

| Half-life (t1/2) | Rat | Moderate | Specific values not detailed, but described as having a good half-life. |

| CNS Penetration (Kp) | Rat | Good | Able to cross the blood-brain barrier effectively. |

| In Vivo Efficacy (AHL) | Rat | MED = 3 mg/kg, p.o. | Minimum effective dose in the amphetamine-induced hyperlocomotion model. |

| Cognition Enhancement | Rat | 0.3 - 10 mg/kg | Dose range that enhanced acquisition of fear memory. |

Based on preclinical data and allometric scaling, human clearance was predicted to be between 1.5 to 3.6 mL/min/kg with a half-life of 10–24 hours, suggesting a viable dosing regimen for clinical studies.

Clinical Development and Status

On the basis of its strong preclinical profile, this compound was advanced as a clinical candidate for schizophrenia. However, its development was paused following IND-enabling toxicology studies. Chronic administration at a high dose (360 mg/kg) for 30 days resulted in Fluoro-Jade C staining in a small number of rats, raising concerns about potential neurotoxicity and human sensitivity.

Conclusion

This compound is a well-characterized mGlu5 PAM with a robust pharmacological profile. It exhibits high potency and selectivity in vitro, effectively potentiating the canonical Gq-PLC-Ca2+ signaling pathway. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models of psychosis and cognition established it as a promising clinical candidate. While its development was halted due to safety concerns at high chronic doses, the extensive data on this compound provide a valuable technical framework for the development of future mGlu5-targeting therapeutics.

References

- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | GluR | TargetMol [targetmol.com]

- 4. Further optimization of the mGlu5 PAM clinical candidate VU0409551/JNJ-46778212: progress and challenges towards a back-up compound - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of JNJ-46778212: A Potent and Selective mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and efficacy of JNJ-46778212 (also known as VU0409551), a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). The data presented herein demonstrates its potential as a therapeutic agent, particularly in the context of central nervous system disorders such as schizophrenia.[1][2]

Core Efficacy and Potency

This compound has been characterized as a potent and selective mGlu5 PAM.[1][2][3] Its primary mechanism of action is to enhance the response of the mGlu5 receptor to its endogenous ligand, glutamate, rather than activating the receptor directly. This modulation occurs at an allosteric site, topographically distinct from the orthosteric glutamate binding site.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: In Vitro Potency and Efficacy of this compound at the Human mGlu5 Receptor

| Parameter | Value | Assay Conditions |

| EC50 | 260 nM | Calcium mobilization assay in HEK293 cells expressing human mGlu5, in the presence of an EC20 concentration of glutamate. |

| Maximal Efficacy (% Glu Max) | 84% | Calcium mobilization assay, representing the maximal potentiation of the glutamate response. |

| Glutamate CRC Shift | ~10-fold leftward shift | Concentration-response curve (CRC) for glutamate in the presence of 10 μM this compound. |

Table 2: Binding Affinity and Selectivity of this compound

| Parameter | Value | Assay Conditions |

| Binding Affinity (IC50) | 4.37 µM | Displacement of [3H]-mPEPy, confirming binding to the MPEP allosteric site on human mGlu5. |

| Selectivity | Highly selective for mGlu5 | Tested at 10 µM against mGlu1-4, 6-8. |

| MAO-B Binding (Ki) | 6.4 µM | Ancillary pharmacology screen. |

Table 3: Potency at Rat mGlu5 Receptor

| Parameter | Value | Assay Conditions |

| EC50 | 235 nM | Calcium mobilization assay. |

| Maximal Efficacy (% Glu Max) | 74 ± 2% | Calcium mobilization assay. |

Experimental Protocols

Calcium Mobilization Assay

The primary assay used to determine the in vitro potency of this compound was a calcium mobilization assay.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor.

-

Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled mGlu5 receptor.

-

Procedure:

-

HEK293-hmGlu5 cells are plated and grown to an appropriate confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound is added to the cells at various concentrations.

-

After a short incubation period, a sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.

-

The concentration-response curve for this compound is plotted to determine its EC50 and maximal efficacy.

-

Radioligand Binding Assay

To determine the binding site and affinity of this compound, a competitive radioligand binding assay was performed.

-

Radioligand: [3H]-mPEPy, a known radiolabeled ligand for the MPEP allosteric site on the mGlu5 receptor.

-

Principle: This assay measures the ability of this compound to displace the radioligand from its binding site on the mGlu5 receptor.

-

Procedure:

-

Membranes prepared from cells expressing the human mGlu5 receptor are incubated with a fixed concentration of [3H]-mPEPy.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

The IC50 value, the concentration of this compound that displaces 50% of the specific binding of [3H]-mPEPy, is determined.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vitro characterization.

Caption: Mechanism of action of this compound as an mGlu5 PAM.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | GluR | TargetMol [targetmol.com]

JNJ-46778212: A Comprehensive Technical Guide on its Selectivity for mGlu5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JNJ-46778212 (also known as VU0409551), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document consolidates available data on its activity across the mGlu receptor family, details the experimental methodologies used for these assessments, and visualizes key pathways and processes.

Core Selectivity Data

This compound demonstrates exceptional selectivity for the human mGlu5 receptor. In vitro studies have established its high potency in potentiating the mGlu5 response to glutamate, with a reported EC50 of 260 nM.[1][2][3] Extensive selectivity screening has confirmed that this compound is highly selective for mGlu5 over other mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8) when tested at a concentration of 10 μM.[1]

Quantitative Selectivity Profile of this compound

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| mGlu5 | Human | Calcium Mobilization | EC50 | 260 nM | [1] |

| mGlu1 | Rat | Calcium Mobilization | Activity at 10 µM | Inactive | |

| mGlu2 | Rat | Thallium Flux | Activity at 10 µM | Inactive | |

| mGlu3 | Rat | Thallium Flux | Activity at 10 µM | Inactive | |

| mGlu4 | Rat | Thallium Flux | Activity at 10 µM | Inactive | |

| mGlu6 | Rat | Thallium Flux | Activity at 10 µM | Inactive | |

| mGlu7 | Rat | Thallium Flux | Activity at 10 µM | Inactive | |

| mGlu8 | Rat | Thallium Flux | Activity at 10 µM | Inactive |

Experimental Protocols

The selectivity of this compound was determined using robust in vitro functional assays. The following sections detail the methodologies employed for assessing the activity at different mGlu receptor subtypes.

mGlu5 and mGlu1 Activity Assessment (Calcium Mobilization Assay)

The potentiation of mGlu5 and the lack of activity at mGlu1 were determined using a calcium mobilization assay in recombinant cell lines.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either the human mGlu5 receptor or the rat mGlu1 receptor.

-

Assay Principle: Group I mGlu receptors (mGlu1 and mGlu5) are Gq-coupled receptors. Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is measured using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Cell Culture: HEK293 cells expressing the target receptor were cultured in standard growth medium.

-

Plating: Cells were seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified period at 37 °C.

-

Compound Addition: this compound was added at various concentrations to the cell plates.

-

Agonist Stimulation: After a pre-incubation period with the compound, an EC20 concentration of glutamate (a sub-maximal concentration that elicits 20% of the maximal response) was added to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: The potentiation by this compound was quantified by measuring the increase in the fluorescence signal in the presence of the compound compared to the response with glutamate alone. The EC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation. For selectivity against mGlu1, the assay was performed at a fixed high concentration of this compound (10 μM).

-

mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8 Activity Assessment (Thallium Flux Assay)

The lack of activity at Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) mGlu receptors was determined using a thallium flux assay.

-

Cell Line: HEK293 cells co-expressing the specific rat mGlu receptor subtype and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

-

Assay Principle: Group II and III mGlu receptors are Gi/o-coupled. Their activation leads to the dissociation of the Gβγ subunit from the Gαi/o subunit. The free Gβγ subunit can then directly activate GIRK channels, leading to an influx of potassium ions (or thallium, a potassium surrogate) into the cell. This influx is measured using a thallium-sensitive fluorescent dye.

-

Procedure:

-

Cell Culture and Plating: Similar to the calcium mobilization assay, cells were cultured and seeded in 384-well plates.

-

Dye Loading: Cells were loaded with a thallium-sensitive fluorescent dye.

-

Compound and Agonist Addition: this compound (at 10 μM) and a known agonist for the specific mGlu receptor subtype were added to the cells.

-

Thallium Addition: A solution containing thallium was added to the wells.

-

Signal Detection: The increase in fluorescence due to thallium influx through the activated GIRK channels was measured using a fluorescence plate reader.

-

Data Analysis: The activity of this compound was determined by comparing the fluorescence signal in the presence of the compound and the agonist to the signal with the agonist alone.

-

Visualizations

mGlu5 Signaling Pathway

References

- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JNJ-46778212: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] This compound emerged from a collaborative effort between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) as a potential clinical candidate for the treatment of schizophrenia.[1] this compound demonstrated robust efficacy in preclinical models, targeting various domains of schizophrenia, and exhibited a favorable drug metabolism and pharmacokinetics (DMPK) profile.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key preclinical data for this compound.

Discovery and Rationale

The development of this compound was driven by the need for novel therapeutic agents for schizophrenia with a mechanism of action distinct from existing antipsychotics. The potentiation of mGlu5 was identified as a promising therapeutic strategy. However, earlier mGlu5 PAMs were associated with neurotoxicity and seizure liability, potentially due to their potentiation of NMDA receptor currents. The research that led to this compound focused on identifying a molecule with "stimulus bias," aiming for antipsychotic and cognition-enhancing effects without directly modulating NMDA receptor function, thereby potentially offering a wider therapeutic window.

Synthesis

The synthesis of this compound (designated as compound 17a in the primary literature) was accomplished in a five-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of this compound

The synthetic route for (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)(aryl)methanone analogues, including this compound, is outlined as follows:

-

Acylation of Amino Alcohol: Racemic amino alcohol 18 is acylated with 2-phenoxyacetyl chloride to yield intermediate 19 . This reaction proceeds with an 89% yield.

-

Oxidation: The resulting alcohol 19 undergoes oxidation using Dess–Martin periodinane to form the corresponding ketone 20 .

-

Cyclodehydration: The ketone 20 is then subjected to dehydration to form the bicyclic oxazole core 21 . The combined yield for the oxidation and dehydration steps is 77%.

-

Boc Protection: The secondary amine of the bicyclic core 21 is protected with a tert-butyloxycarbonyl (Boc) group.

-

Final Acylation: Following deprotection of the Boc group, the final acylation step is performed to yield the target compound 17a (this compound).

Pharmacological Profile

This compound exhibits potent and selective positive allosteric modulation of the mGlu5 receptor. Its in vitro and in vivo pharmacological properties have been extensively characterized.

In Vitro Pharmacology

The in vitro activity of this compound was assessed using various assays to determine its potency, efficacy, and selectivity.

| Parameter | Value | Assay |

| EC50 | 260 nM | Calcium mobilization in the presence of EC20 glutamate (human mGlu5) |

| Maximal Potentiation | 84% of Glutamate Max | Calcium mobilization (human mGlu5) |

| Glutamate CRC Shift | ~10-fold leftward shift | Calcium mobilization (human mGlu5) |

| Binding Affinity (IC50) | 4.37 μM | [3H]-mPEPy displacement (human mGlu5) |

| mGlu Receptor Selectivity | Highly selective for mGlu5 | Fold-shift assay at 10 μM against mGlu1–4, 6–8 |

Experimental Protocol: Calcium Mobilization Assay

The potency and efficacy of this compound as an mGlu5 PAM were determined by measuring its ability to potentiate a sub-maximal concentration (EC20) of glutamate in a calcium mobilization assay using a cell line expressing the human mGlu5 receptor.

-

Cell Culture: Cells expressing the human mGlu5 receptor are cultured under standard conditions.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound is added to the cells at various concentrations.

-

Glutamate Stimulation: An EC20 concentration of glutamate is added to stimulate the mGlu5 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The EC50 value is calculated from the concentration-response curve of the potentiation effect.

Drug Metabolism and Pharmacokinetics (DMPK)

This compound demonstrated a favorable DMPK profile, supporting its progression as a preclinical candidate.

| Parameter | Species | Value |

| Metabolic Stability (% remaining after 15 min) | Human | 15% |

| Rat | 35% | |

| Dog | 26% | |

| Plasma Protein Binding (fu) | Human | 3.2% |

| Rat | 7% | |

| Mouse | 24.1% | |

| Dog | 9.6% | |

| Brain Tissue Binding (fu,brain) | Rat | 3.7% |

| Solubility | 30% BCD | 8-9 mg/mL |

| FaSSIF | 35 µg/mL |

Preclinical Efficacy

This compound was evaluated in multiple preclinical models relevant to schizophrenia and demonstrated significant in vivo efficacy. For instance, it showed dose-dependent antipsychotic-like activity in rats at doses ranging from 3 to 56.6 mg/kg, administered orally.

Conclusion

This compound is a potent and selective mGlu5 PAM that was identified as a preclinical candidate for the treatment of schizophrenia. Its discovery was based on the principle of stimulus bias, aiming to achieve therapeutic efficacy while avoiding the adverse effects associated with earlier mGlu5 modulators. The compound possesses a robust in vitro and in vivo pharmacological profile, coupled with favorable DMPK properties. Although its clinical development was paused due to toxicology findings at high chronic doses in rats, the discovery of this compound represents a significant advancement in the understanding of mGlu5 pharmacology and its potential for treating central nervous system disorders.

References

- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-46778212: A Deep Dive into its Modulatory Effects on Glutamatergic Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-46778212 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Developed as a potential therapeutic for schizophrenia, its mechanism of action centers on the nuanced modulation of glutamatergic signaling. A key characteristic of this compound is its "stimulus bias," whereby it preferentially potentiates mGlu5 coupling to Gαq-mediated downstream signaling pathways without enhancing the receptor's modulation of N-methyl-D-aspartate (NMDA) receptor currents. This unique pharmacological profile suggests a targeted approach to ameliorating glutamatergic dysregulation implicated in schizophrenia, potentially offering a wider therapeutic window by avoiding the excitotoxicity associated with direct NMDA receptor agonism. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the specific signaling cascades affected by this compound.

Mechanism of Action: A Biased Modulation of mGlu5 Signaling

This compound acts as a positive allosteric modulator at the mGlu5 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in synaptic plasticity. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site, enhancing the receptor's response to the endogenous agonist, glutamate.

The defining feature of this compound is its stimulus-biased signaling. It has been demonstrated to potentiate signaling pathways traditionally associated with Gαq protein coupling, while notably sparing the potentiation of NMDA receptor function.[1]

Potentiation of Gαq-Mediated Signaling

Activation of the mGlu5 receptor by glutamate, and its potentiation by this compound, leads to the activation of the Gαq subunit of the heterotrimeric G-protein. This initiates a well-defined intracellular signaling cascade:

-

Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

MAPK/ERK Pathway Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, leading to the phosphorylation of ERK1/2. This pathway is crucial for regulating gene expression and synaptic plasticity.

Lack of NMDA Receptor Current Potentiation

A critical aspect of this compound's pharmacology is its inability to potentiate mGlu5-mediated modulation of NMDA receptor currents. While mGlu5 activation can enhance NMDA receptor function, this compound does not amplify this effect. This is significant as excessive NMDA receptor activation can lead to excitotoxicity and neuronal damage, a concern for schizophrenia therapeutics targeting the glutamatergic system. This "stimulus bias" may contribute to a more favorable safety profile.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | HEK293-hmGlu5 | EC50 | 260 nM | [2] |

| Glutamate Potentiation | HEK293-hmGlu5 | % Glu Max | 84% | [2] |

| Receptor Selectivity | Various | - | Selective for mGlu5 over other mGluRs and 66 other receptors/ion channels | |

| p-AKT Expression (in scPCP model) | Rat PFC tissue | - | Significant decrease at 10 & 20 mg/kg |

Table 2: In Vivo Preclinical Efficacy of this compound in Rodent Models of Schizophrenia

| Model | Species | Administration Route | Parameter | Value | Reference |

| Amphetamine-Induced Hyperlocomotion | Rat | Oral (p.o.) | MED | 3-56.6 mg/kg | |

| Contextual Fear Conditioning | Rat | Oral (p.o.) | MED | 1 mg/kg | |

| Novel Object Recognition | Rat | Oral (p.o.) | MED | 3 mg/kg | |

| Sub-chronic PCP Cognitive Deficits | Rat | - | Effective Dose | 10 & 20 mg/kg |

MED: Minimum Effective Dose

Detailed Experimental Protocols

In Vitro Assays

Objective: To determine the potency (EC50) of this compound in potentiating glutamate-induced intracellular calcium mobilization in cells expressing the human mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing human mGlu5 (HEK293-hmGlu5).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye extrusion).

-

Glutamate (agonist).

-

This compound (test compound).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed HEK293-hmGlu5 cells into microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM in assay buffer containing probenecid for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (EC20) of glutamate in assay buffer.

-

Assay: a. Place the dye-loaded cell plate into the fluorescence plate reader and measure baseline fluorescence. b. Add the this compound dilutions to the wells, followed by the addition of the EC20 concentration of glutamate. c. Continuously measure the fluorescence intensity for a defined period to capture the calcium transient.

-

Data Analysis: a. The increase in fluorescence intensity corresponds to the increase in intracellular calcium. b. Normalize the data to the response of a maximal glutamate concentration. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Objective: To quantify the effect of this compound on mGlu5-mediated phosphorylation of ERK1/2.

Materials:

-

HEK293-hmGlu5 cells or primary neuronal cultures.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

Secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Western blot or ELISA reagents.

Procedure (Western Blot):

-

Cell Treatment: Culture cells and treat with this compound in the presence of an EC20 concentration of glutamate for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies against p-ERK and t-ERK. c. Incubate with the appropriate secondary antibody.

-

Detection: Visualize the protein bands using a suitable detection reagent.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The p-ERK signal is normalized to the t-ERK signal to account for variations in protein loading.

Objective: To determine if this compound potentiates mGlu5-mediated modulation of NMDA receptor currents.

Materials:

-

Hippocampal slices from rats.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Glass micropipettes.

-

NMDA, DHPG (mGluR1/5 agonist), and this compound.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from rats.

-

Recording: a. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. b. Isolate NMDA receptor-mediated currents by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

-

Drug Application: a. Establish a stable baseline of NMDA-evoked currents. b. Apply DHPG to induce mGlu5-mediated potentiation of the NMDA current. c. After washout, co-apply DHPG and this compound.

-

Data Analysis: Compare the amplitude of the NMDA receptor current in the presence of DHPG alone versus DHPG with this compound. A lack of significant increase indicates no potentiation.

In Vivo Preclinical Model

Objective: To assess the antipsychotic-like potential of this compound by its ability to reverse hyperlocomotion induced by amphetamine, a model for the positive symptoms of schizophrenia.

Materials:

-

Male Sprague-Dawley or Lister-Hooded rats.

-

Open-field activity chambers equipped with infrared beams.

-

Amphetamine sulfate.

-

This compound.

-

Vehicle control.

Procedure:

-

Habituation: Acclimate the rats to the activity chambers for 1-3 days prior to the experiment.

-

Drug Administration: a. On the test day, administer this compound or vehicle orally (p.o.). b. After a pre-treatment period (e.g., 60 minutes), administer amphetamine (e.g., 1.0-1.5 mg/kg, s.c. or i.p.).

-

Locomotor Activity Recording: Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

-

Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like efficacy. The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant effect.

Conclusion

This compound represents a sophisticated approach to modulating the glutamatergic system for the potential treatment of schizophrenia. Its mechanism as a biased mGlu5 PAM, selectively potentiating Gαq-mediated signaling pathways while avoiding the potentiation of NMDA receptor currents, offers a promising therapeutic strategy. The preclinical data demonstrate its potency and efficacy in relevant in vitro and in vivo models. The detailed experimental protocols provided herein serve as a guide for the continued investigation and understanding of this compound and other biased mGlu5 modulators in the field of neuroscience drug discovery.

References

- 1. Elucidating the in vivo phosphorylation dynamics of the ERK MAP kinase using quantitative proteomics data and Bayesian model selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-46778212: A Biased Modulator of mGluR5 Signaling and its Impact on Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Developed as a potential therapeutic for schizophrenia, its unique mechanism of action offers a compelling case study in the nuanced modulation of synaptic plasticity. Unlike conventional mGluR5 PAMs, this compound exhibits significant biased agonism, selectively potentiating Gαq-mediated signaling pathways without enhancing the mGluR5-mediated modulation of N-methyl-D-aspartate (NMDA) receptor currents.[1][2] This guide provides a comprehensive technical overview of the role of this compound in modulating synaptic plasticity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a positive allosteric modulator at the mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site, and in doing so, potentiates the receptor's response to glutamate. A key characteristic of this compound is its biased signaling profile. While it enhances Gαq-coupled signaling pathways, leading to downstream events like calcium mobilization and ERK phosphorylation, it does not facilitate the potentiation of NMDA receptor currents, a feature common to many other mGluR5 PAMs.[1][2] This biased agonism is critical to its specific effects on different forms of synaptic plasticity.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.

Impact on Long-Term Potentiation (LTP)

Studies on this compound have revealed a nuanced role in the modulation of LTP. In hippocampal slices from wild-type rodents, this compound does not potentiate NMDAR-dependent LTP induced by theta-burst stimulation (TBS) at the Schaffer collateral-CA1 synapse. This is in stark contrast to other mGluR5 PAMs that typically enhance LTP through their interaction with NMDA receptors.

However, in a genetic mouse model of NMDA receptor hypofunction (serine racemase knockout, SR-/- mice), which exhibits deficits in LTP, systemic administration of this compound was shown to rescue these LTP deficits. This suggests that while this compound does not enhance LTP under normal physiological conditions, it may restore plasticity in pathological states characterized by compromised NMDA receptor function.

Enhancement of Long-Term Depression (LTD)

This compound has been shown to potentiate NMDAR-independent LTD. Specifically, it enhances LTD induced by the Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG). This form of LTD is dependent on the activation of mGluR5 and subsequent downstream signaling cascades.

Effects on Structural Plasticity and Gene Expression

Beyond its effects on synaptic transmission, this compound has been demonstrated to influence the physical structure of synapses and the expression of genes crucial for plasticity. In a mouse model of Huntington's disease, subchronic treatment with this compound led to:

-

An increase in the expression of synaptic plasticity-associated genes, including c-Fos, brain-derived neurotrophic factor (BDNF), and Arc/Arg3.1.

-

An increase in the density and maturation of dendritic spines.

-

An augmentation in the number of pre-synaptic sites.

These findings indicate that this compound can promote structural remodeling of synapses, which is a key component of long-lasting changes in neural circuits.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Species/Model | Reference |

| In Vitro Potency | |||

| EC₅₀ for potentiation of human mGluR5 | 260 nM | Recombinant cell line | |

| Glutamate CRC fold-shift (10 µM) | ~10-fold | Recombinant cell line | |

| Electrophysiology (LTP) | |||

| Effect on TBS-induced LTP (WT) | No potentiation | Rat hippocampal slices | |

| Rescue of LTP deficit (SR-/- mice) | Significant rescue | Mouse hippocampal slices | |

| Electrophysiology (LTD) | |||

| Potentiation of DHPG-induced LTD | Yes | Rat hippocampal slices | |

| Gene Expression | |||

| Upregulation of c-Fos, BDNF, Arc | Observed | BACHD mouse model |

Table 1: Key Quantitative Data for this compound in Synaptic Plasticity Studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiology: Long-Term Potentiation (LTP) Recording

Objective: To assess the effect of this compound on NMDAR-dependent LTP in hippocampal slices.

Protocol:

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult male Sprague-Dawley rats. Maintain slices in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 32°C.

-

Recording: Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Place a stimulating electrode to stimulate the Schaffer collateral afferents.

-

Baseline Recording: After a stable baseline is established for at least 20 minutes, record baseline fEPSPs by delivering single pulses every 30 seconds.

-

Drug Application: For the experimental group, apply this compound (e.g., 10 µM) to the perfusion bath for at least 20 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using theta-burst stimulation (TBS), for example, four trains of 10 bursts (each burst consisting of 4 pulses at 100 Hz), with an inter-burst interval of 200 ms.

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

-

Analysis: Normalize the fEPSP slope to the pre-induction baseline and compare the magnitude of potentiation between the control and this compound-treated groups.

Electrophysiology: DHPG-Induced Long-Term Depression (LTD)

Objective: To determine if this compound potentiates mGluR-dependent LTD.

Protocol:

-

Slice Preparation and Recording: As described for the LTP protocol.

-

Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes.

-

Drug Application: Apply this compound (e.g., 10 µM) to the perfusion bath.

-

LTD Induction: After a pre-incubation period with this compound, induce LTD by bath application of (S)-3,5-DHPG (e.g., 50-100 µM) for a defined period (e.g., 10-20 minutes).

-

Washout and Recording: Wash out the DHPG and continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of the depression.

-

Analysis: Normalize the fEPSP slope to the pre-LTD baseline and compare the degree of depression between slices treated with DHPG alone and those treated with DHPG in the presence of this compound.

Gene Expression Analysis by Quantitative RT-PCR

Objective: To measure changes in the expression of synaptic plasticity-associated genes following this compound treatment.

Protocol:

-

Animal Treatment: Administer this compound or vehicle to animals (e.g., BACHD mouse model) for a specified duration.

-

Tissue Dissection: Euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus or striatum).

-

RNA Extraction: Extract total RNA from the tissue samples using a standard method such as TRIzol reagent.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (c-Fos, BDNF, Arc, etc.) and a reference gene (e.g., GAPDH, β-actin).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in the this compound-treated group to the vehicle-treated control group.

Dendritic Spine Analysis via Golgi Staining

Objective: To assess changes in dendritic spine density and morphology after treatment with this compound.

Protocol:

-

Animal Treatment and Tissue Preparation: Following treatment with this compound or vehicle, perfuse the animals with a fixative and process the brains for Golgi-Cox staining using a commercial kit.

-

Sectioning: Section the stained brains into thick sections (e.g., 100-200 µm).

-

Microscopy: Visualize and image well-impregnated neurons in the brain region of interest (e.g., pyramidal neurons in the hippocampus or medium spiny neurons in the striatum) using a bright-field microscope with a high-magnification objective.

-

Image Acquisition: Acquire z-stack images of selected dendritic segments.

-

Analysis:

-

Spine Density: Count the number of spines along a defined length of dendrite (e.g., 10-50 µm) and express as spines per µm.

-

Spine Morphology: Classify spines into categories (e.g., thin, stubby, mushroom) based on their morphology (head diameter, neck length).

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify spine density and the proportion of each morphological subtype. Compare these parameters between the this compound and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general experimental workflows.

Caption: Signaling pathway of this compound as a biased mGluR5 PAM.

Caption: General workflow for electrophysiological experiments.

Conclusion

This compound represents a significant tool for dissecting the complex roles of mGluR5 in synaptic plasticity. Its biased agonism, which separates Gαq-mediated signaling from NMDA receptor modulation, provides a unique pharmacological profile. While it does not enhance LTP in healthy tissue, its ability to rescue LTP deficits in a model of NMDA receptor hypofunction and to potentiate LTD highlights its potential for therapeutic intervention in disorders with specific synaptic dysfunctions. Furthermore, its demonstrated effects on structural plasticity and gene expression underscore the profound and multifaceted ways in which allosteric modulation of mGluR5 can influence the long-term dynamics of neural circuits. This technical guide provides a foundational understanding of this compound's actions, intended to facilitate further research and drug development in this promising area of neuroscience.

References

- 1. Differential expression of the immediate early genes c-Fos, Arc, Egr-1, and Npas4 during long-term memory formation in the context preexposure facilitation effect (CPFE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordination between Translation and Degradation Regulates Inducibility of mGluR-LTD - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-46778212 (VU0409551)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46778212 (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu₅).[1][2] As a PAM, this compound does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, summarizes its quantitative data, and illustrates its mechanism of action and experimental workflows.

Mechanism of Action

This compound binds to an allosteric site on the mGlu₅ receptor, distinct from the orthosteric site where glutamate binds.[1] This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate, thereby potentiating the downstream signaling cascade upon glutamate binding. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound on human mGlu₅ receptors.

| Parameter | Value | Description |

| EC₅₀ | 260 nM | Potentiation of the human mGlu₅ response in the presence of an EC₂₀ concentration of glutamate. |

| % Glu Max | 84% | Efficacy of potentiation relative to the maximal response induced by glutamate alone. |

| Glutamate CRC Shift | ~10-fold | Leftward shift of the glutamate concentration-response curve (CRC) in the presence of 10 µM this compound. |

| [³H]-mPEPy Displacement IC₅₀ | 4.37 µM | Concentration required to displace 50% of the specific binding of the MPEP-site radioligand [³H]-mPEPy. |

| Selectivity | Highly Selective | No significant activity observed at mGlu₁, mGlu₂, mGlu₃, mGlu₄, mGlu₆, mGlu₇, and mGlu₈ receptors at a concentration of 10 µM. |

Experimental Protocols

The following are detailed protocols for the characterization of this compound in vitro.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of this compound as a positive allosteric modulator of mGlu₅.

Materials:

-

HEK293 cells stably expressing human mGlu₅ (HEK293-hmGlu₅)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated, black-walled, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution in DMSO

-

Glutamate stock solution in water

Procedure:

-

Cell Plating: The day before the assay, seed HEK293-hmGlu₅ cells into 96-well plates at a density of 40,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: On the day of the assay, remove the culture medium. Add the calcium-sensitive dye solution to each well and incubate for 45-60 minutes at 37°C.

-

Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the respective wells.

-

Fluorescence Measurement: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

-

Glutamate Addition: After a short baseline reading, add a pre-determined EC₂₀ concentration of glutamate to all wells simultaneously using the instrument's integrated pipettor.

-

Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the full calcium response.

-

Data Analysis: For each concentration of this compound, calculate the peak fluorescence response. Normalize the data to the response of a positive control (e.g., a saturating concentration of a known PAM) and plot the concentration-response curve to determine the EC₅₀ value.

Glutamate Concentration-Response Curve (CRC) Shift Assay

This assay measures the ability of this compound to shift the potency of glutamate.

Procedure:

-

Follow steps 1-3 of the Calcium Mobilization Assay protocol.

-

Compound Addition: Add a fixed concentration of this compound (e.g., 10 µM) or vehicle to the appropriate wells.

-

Glutamate CRC Addition: Using the fluorescence plate reader, add varying concentrations of glutamate to the wells.

-

Data Acquisition and Analysis: Measure the peak fluorescence for each glutamate concentration in the presence and absence of this compound. Plot the two concentration-response curves and compare the EC₅₀ values of glutamate to determine the fold-shift.

Radioligand Binding Assay

This assay determines if this compound binds to the same site as the known mGlu₅ allosteric antagonist MPEP.

Materials:

-

Membranes prepared from HEK293-hmGlu₅ cells

-

[³H]-mPEPy (radiolabeled MPEP analog)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

-

This compound stock solution in DMSO

-

Non-specific binding control (e.g., a high concentration of unlabeled MPEP)

-

96-well filter plates and a cell harvester

-

Scintillation fluid and a scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-mPEPy (e.g., 2 nM), and varying concentrations of this compound.

-

Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through a filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-mPEPy against the concentration of this compound. The concentration of this compound that displaces 50% of the radioligand is the IC₅₀ value.

References

Preparation of JNJ-46778212 Stock Solution for Cell Culture Applications

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of JNJ-46778212, a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Adherence to this protocol is critical for ensuring the stability, and consistent performance of the compound in in vitro cell culture experiments.

Introduction